molecular formula C45H48BF3N6O3 B563247 3-Bodipy-propanoic Acid N-Phenethylspiperone Amide CAS No. 121086-10-0

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide

Cat. No. B563247
CAS RN: 121086-10-0
M. Wt: 788.723
InChI Key: BBVNLSGOIFEWSH-UHFFFAOYSA-N
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Description

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide is a chemical compound with the molecular formula C45H48BF3N6O3 . It is a fluorescent analogue of Spiperone , which means it can be used in various scientific research applications, including probing cellular processes and developing novel imaging techniques.


Molecular Structure Analysis

The molecular weight of this compound is 788.7 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C45H48BF3N6O3/c1-32-29-33 (2)54-41 (32)30-40-19-18-39 (55 (40)46 (54,48)49)20-21-43 (57)50-37-16-10-34 (11-17-37)22-26-52-31-53 (38-7-4-3-5-8-38)45 (44 (52)58)23-27-51 (28-24-45)25-6-9-42 (56)35-12-14-36 (47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3, (H,50,57) .


Physical And Chemical Properties Analysis

The compound has one hydrogen bond donor and several hydrogen bond acceptors . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Fluorescent Probes and Sensing

3-Bodipy-propanoic Acid N-Phenethylspiperone Amide, as a derivative within the BODIPY (Boron-Dipyrromethene) family, has garnered attention for its potential applications in medical diagnostics and treatment. BODIPY compounds are celebrated for their structural diversity, directed modification capabilities, and low toxicity, making them attractive for a variety of scientific research applications. Particularly, BODIPY derivatives are used in the development of molecular sensorics for biomolecule sensing and bioprocess monitoring. The integration of BODIPY compounds into drug carriers, to enhance therapeutic effects in cancer treatment while enabling in vitro and in vivo real-time imaging of drug delivery, represents a significant area of interest. The high fluorescent intensity and low toxicity of BODIPY derivatives also facilitate their conjugation with different biomolecules, showcasing their utility in labeling proteins, hormones, DNA, and constructing new multifunctional drug carriers (Marfin et al., 2017).

Anticancer and Antimicrobial Activities

Cinnamic acid derivatives, including structures akin to this compound, have been explored for their anticancer potentials. The functional versatility of these compounds, attributed to their chemical properties, allows for extensive medicinal research applications. These derivatives have been the focus of significant attention due to their potential as traditional and synthetic antitumor agents. The review of various cinnamoyl acids, esters, amides, and their derivatives emphasizes their underutilized potential despite their rich medicinal history and significant antitumor efficacy observed in recent decades (De et al., 2011).

Photodynamic Therapy

BODIPY derivatives are recognized for their potential in photodynamic therapy (PDT) for treating cancer and infections caused by antibiotic-resistant microorganisms. The unique properties of BODIPY compounds make them efficient photosensitizers in PDT, a treatment that requires adequate photosensitizers to activate under light exposure in the presence of oxygen. Strategies to increase reactive oxygen species production, enhance solubility in biological media, and improve targeting and delivery of BODIPYs into cells are critical research areas. Designing BODIPYs activated by specific stimuli present in target tissues can increase the selectivity of treatments, demonstrating their significant therapeutic potential (Agazzi et al., 2019).

properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[4-[2-[8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]ethyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48BF3N6O3/c1-32-29-33(2)54-41(32)30-40-19-18-39(55(40)46(54,48)49)20-21-43(57)50-37-16-10-34(11-17-37)22-26-52-31-53(38-7-4-3-5-8-38)45(44(52)58)23-27-51(28-24-45)25-6-9-42(56)35-12-14-36(47)15-13-35/h3-5,7-8,10-19,29-30H,6,9,20-28,31H2,1-2H3,(H,50,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNLSGOIFEWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC=C(C=C4)CCN5CN(C6(C5=O)CCN(CC6)CCCC(=O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48BF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661824
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121086-10-0
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-[4-(2-{8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl}ethyl)phenyl]propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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